Tirasemtiv is a synthetic small molecule derived from imidazo[4,5-b]pyrazin-2-one. It was identified through high-throughput screening and further optimized for biochemical potency and pharmacokinetic properties. Its systematic name is 1-(3-(4-(2-amino-3-(4-(trifluoromethyl)phenyl)thiazol-2-yl)phenyl)thiazol-2-yl)-1H-pyrazin-2-yl)-N-methylmethanamine, and its molecular formula is .
The synthesis of Tirasemtiv involves several key steps that optimize its chemical structure for efficacy and stability. The initial synthetic route begins with the formation of the imidazo[4,5-b]pyrazin-2-one core, followed by the introduction of various substituents to enhance potency and metabolic stability.
The synthesis has been characterized by high yield and purity, making it suitable for further pharmacological testing.
Tirasemtiv's molecular structure is characterized by a complex arrangement that includes multiple functional groups contributing to its activity. The compound features:
The three-dimensional conformation of Tirasemtiv allows it to effectively interact with the fast skeletal muscle troponin complex, enhancing calcium sensitivity .
Tirasemtiv undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism of action of Tirasemtiv involves its selective activation of the fast skeletal muscle troponin complex. This activation enhances calcium sensitivity within muscle fibers, leading to improved force production during contraction.
Tirasemtiv exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate dosing regimens and formulation strategies.
Tirasemtiv has been primarily investigated for its potential applications in treating neuromuscular disorders:
Despite mixed results in clinical settings, ongoing research continues to explore its therapeutic potential and mechanisms of action.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3